Hydroquinine

説明

Hydroquinine, also known as quinine hydroquinone, is an organic compound with the chemical formula C_6H_4(OH)_2. It is a type of phenol, a derivative of benzene, and is characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is a white granular solid and is known for its use in various industrial and medical applications.

準備方法

Synthetic Routes and Reaction Conditions: Hydroquinine can be synthesized through several methods. One common method involves the hydrogenation of quinone in the vapor state by passing a gaseous mixture of hydrogen, steam, quinone vapor, and the vapor of an organic solvent for quinone over a hydrogenation catalyst . Another method involves the Thiele-Winter acetoxylation, which includes the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions .

Industrial Production Methods: Industrially, this compound is produced through the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to afford the bis(hydroperoxide), which rearranges in acid to give acetone and this compound .

化学反応の分析

Types of Reactions: Hydroquinine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is easily oxidized to benzoquinone, a reaction that is reversible under certain conditions .

Common Reagents and Conditions: Common reagents used in the oxidation of this compound include atmospheric oxygen and various oxidizing agents. The reduction of this compound can be achieved using hydrogen in the presence of a catalyst. Substitution reactions often involve electrophilic aromatic substitution due to the presence of hydroxyl groups on the benzene ring.

Major Products: The major products formed from the oxidation of this compound are benzoquinone and its derivatives. Reduction reactions typically yield this compound itself from quinone precursors.

科学的研究の応用

Hydroquinine has a wide range of applications in scientific research. It is used as an antimicrobial agent, particularly against multidrug-resistant strains of Pseudomonas aeruginosa . In chemistry, this compound is used as a reducing agent and as a precursor for the synthesis of various organic compounds. In biology and medicine, it is used in skin-lightening creams to treat hyperpigmentation disorders . Additionally, this compound is used in the preparation of gold nanorods for photothermal therapy applications .

作用機序

Hydroquinine exerts its effects primarily through the inhibition of the tyrosinase enzyme, which is involved in the initial step of melanin pigment biosynthesis. By inhibiting this enzyme, this compound reduces the production of melanin, leading to a lightening of the skin . It also affects the mRNA expression of genes involved in the arginine deiminase pathway in Pseudomonas aeruginosa, contributing to its antimicrobial activity .

類似化合物との比較

Hydroquinine is often compared with other similar compounds such as quinone and quinine. Quinone, or more accurately quinones, are compounds derived from aromatic compounds like benzene or naphthalene through the conversion of -CH= groups into -C(=O)- groups . Quinine, on the other hand, is an alkaloid used primarily for its antimalarial properties. Unlike this compound, quinine does not possess phenolic hydroxyl groups and has a different mechanism of action.

List of Similar Compounds:- Quinone

- Quinine

- Benzoquinone

- Naphthoquinone

This compound’s uniqueness lies in its dual hydroxyl groups on the benzene ring, which confer distinct chemical properties and reactivity compared to its analogs.

生物活性

Hydroquinine, a derivative of quinine, is an organic compound that has garnered attention for its biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound, focusing on its antibacterial effects against various bacterial strains, mechanisms of action, and potential clinical applications.

Overview of this compound

This compound (IUPAC name: 1,2-dihydroxy-4-methoxybenzene) is chemically related to quinine, a well-known antimalarial agent. This compound has been investigated for its potential in treating bacterial infections and exhibits both anti-malarial and anti-arrhythmia activities. Its presence in natural extracts with antibacterial properties further emphasizes its significance in pharmacology.

Antibacterial Activity

Recent studies have demonstrated that this compound possesses notable antibacterial activity against a range of bacterial pathogens, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound have been systematically evaluated across various studies.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 650 - 2500 | 1250 - 5000 |

| Escherichia coli | TBD | TBD |

| Staphylococcus aureus | TBD | TBD |

| Klebsiella pneumoniae | TBD | TBD |

Note: TBD indicates that specific values were not detailed in the referenced studies.

A study published in Tropical Medicine and Infectious Disease found that this compound effectively inhibited both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine the MIC and MBC values, revealing significant antibacterial potential against multiple strains, particularly Pseudomonas aeruginosa .

The mechanism by which this compound exerts its antibacterial effects involves the modulation of gene expression related to bacterial resistance mechanisms. Specifically, transcriptomic analysis has shown that this compound induces the overexpression of RND-type efflux pumps in Pseudomonas aeruginosa, which are critical for the bacteria's ability to expel toxic compounds and antibiotics.

Key Findings:

- Efflux Pump Overexpression : At half the MIC concentration, this compound was found to significantly upregulate the expression of mexD and mexY genes associated with efflux pump systems .

- Inhibition of Metabolic Pathways : Another study indicated that this compound inhibits the arginine deiminase pathway in Pseudomonas aeruginosa, leading to reduced ATP production under anaerobic conditions, thereby compromising bacterial survival .

Case Studies and Research Findings

- Study on Multidrug-Resistant Strains : A recent investigation highlighted this compound's effectiveness against multidrug-resistant Pseudomonas aeruginosa. The study reported a synergistic effect when combined with ceftazidime, enhancing its antibacterial efficacy .

- RNA Sequencing Analysis : Transcriptomic analysis using RNA sequencing revealed significant alterations in gene expression profiles in response to this compound treatment. Notably, genes associated with resistance mechanisms were markedly overexpressed upon exposure to sub-inhibitory concentrations .

特性

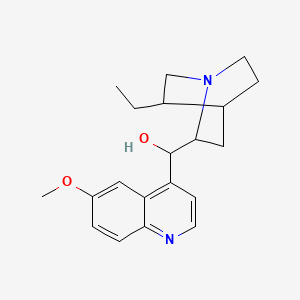

IUPAC Name |

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQGZACKSYWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903284 | |

| Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Hydroquinine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-66-7, 1076202-13-5, 1435-55-8 | |

| Record name | Dihydroquinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroquinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。